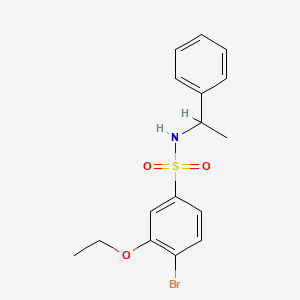

4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrNO3S/c1-3-21-16-11-14(9-10-15(16)17)22(19,20)18-12(2)13-7-5-4-6-8-13/h4-12,18H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRGYXKQZHOJYGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)S(=O)(=O)NC(C)C2=CC=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 3-ethoxybenzenesulfonamide, followed by the introduction of the N-(1-phenylethyl) group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and sulfonation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted sulfonamides.

Scientific Research Applications

Chemistry

Organic Synthesis : 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide serves as a crucial building block in organic synthesis. It is utilized in the development of new pharmaceuticals and agrochemicals due to its versatile reactivity. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing for the creation of numerous derivatives.

Catalysis : The compound can act as a ligand in transition metal catalysis, facilitating organic transformations that are essential in synthetic chemistry. Its unique structure enhances its effectiveness in catalyzing reactions involving carbon-carbon and carbon-nitrogen bond formations.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | KMnO4 | Sulfonic acids |

| Reduction | LiAlH4 | Amines |

| Substitution | NaN3 | Substituted sulfonamides |

Biology

Biological Activity : Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have shown that it can inhibit specific enzymes by mimicking natural substrates, thus blocking their activity. This mechanism may affect various biological processes such as cell division and metabolism.

Case Study : In isolated rat heart models, certain benzenesulfonamides have been shown to significantly alter perfusion pressure. Preliminary data suggests that this compound may also impact cardiovascular dynamics.

| Compound | Effect on Perfusion Pressure (%) | Reference |

|---|---|---|

| 4-(2-amino-ethyl)-benzenesulfonamide | -25% | |

| 2-hydrazino-carbonyl-benzenesulfonamide | -15% | |

| This compound | TBD | TBD |

Medicine

Therapeutic Potential : Ongoing research explores the compound's potential as a therapeutic agent for various diseases. Its ability to inhibit oxidative phosphorylation makes it a candidate for cancer treatment strategies targeting aerobic metabolism.

Mechanism of Action : The sulfonamide group can bind to specific enzymes or receptors, inhibiting their function. This characteristic is particularly relevant in drug development aimed at treating conditions related to enzyme dysregulation.

Mechanism of Action

The mechanism of action of 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can affect various biological processes, such as cell division or metabolism, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Physicochemical Properties :

- The bromo substituent increases molar mass and may reduce solubility compared to methyl or ethoxy groups. Bromine’s electron-withdrawing nature could also enhance electrophilic reactivity in substitution reactions .

- The ethoxy group in the target compound likely improves solubility in polar solvents compared to methyl or halogenated analogues, as seen in ethoxy-containing sulfonamides with moderate lipophilicity .

Synthetic Efficiency :

- Yields for benzenesulfonamides vary significantly based on substituents. For example, 4-methyl derivatives are synthesized in 61–97% yields , while brominated analogues (e.g., compound 44 in ) show lower yields (49%), possibly due to steric or electronic challenges introduced by bulky substituents.

Biological Relevance :

- Sulfonamides with 1-phenylethyl groups exhibit stereoselective interactions with biological targets, as demonstrated by (S)-N-(2-(1H-Indol-3-yl)-2-phenylethyl)-4-methylbenzenesulfonamide, which achieved 97% stereoselectivity . The target compound’s ethoxy group may further modulate binding affinity in enzyme active sites.

- Triazole-containing analogues (e.g., ) show divergent bioactivity profiles due to their heterocyclic moieties, highlighting the importance of the benzenesulfonamide core in maintaining specificity.

Thermal and Spectral Properties

- 4-Methyl-N-(1-phenylethyl)benzenesulfonamide has a melting point of 81–82°C, while brominated derivatives (e.g., compound 44 ) often exhibit higher melting points due to increased molecular rigidity. The target compound’s melting point is unreported but expected to align with brominated analogues (e.g., 175–178°C for a related chromen-sulfonamide ).

- 13C NMR data for similar compounds (e.g., δ = 47.4 ppm for the 1-phenylethyl CH₂ group ) provide benchmarks for verifying the target compound’s structure.

Biological Activity

4-Bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, is being investigated for various therapeutic applications, particularly in the fields of cardiovascular health and antimicrobial activity.

Chemical Structure and Properties

The chemical formula of this compound is C15H18BrN2O2S. Its structure includes a bromine atom, an ethoxy group, and a phenethyl moiety attached to a benzenesulfonamide core. This configuration may influence its interaction with biological targets.

The biological activity of this compound is believed to stem from its ability to interact with specific receptors and enzymes. The sulfonamide group can participate in hydrogen bonding and electrostatic interactions, which may enhance binding affinity to target biomolecules. Research suggests that such compounds can modulate various signaling pathways, potentially affecting cardiovascular dynamics and microbial resistance.

Cardiovascular Effects

Recent studies have focused on the impact of sulfonamide derivatives on perfusion pressure and coronary resistance. For instance, research utilizing isolated rat heart models has demonstrated that certain benzenesulfonamides can significantly alter perfusion pressure.

| Compound | Effect on Perfusion Pressure (%) | Reference |

|---|---|---|

| 4-(2-amino-ethyl)-benzenesulfonamide | -25% | |

| 2-hydrazino-carbonyl-benzenesulfonamide | -15% | |

| This compound | TBD | TBD |

The exact effects of this compound on these parameters remain to be fully elucidated.

Antimicrobial Activity

In vitro studies have indicated that sulfonamides possess antimicrobial properties. The mechanism often involves inhibition of bacterial folate synthesis, crucial for DNA replication. For example, compounds structurally similar to this compound have shown varying degrees of effectiveness against common pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 6.72 mg/mL | |

| Staphylococcus aureus | 6.63 mg/mL |

Case Studies

A notable case study evaluated the cardiovascular effects of several benzenesulfonamides, including derivatives similar to this compound. The study found that these compounds could decrease coronary resistance significantly when tested in isolated rat heart models, indicating their potential utility in managing cardiovascular conditions.

Q & A

Q. What are the standard synthetic routes for 4-bromo-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves two key steps:

- Bromination : 3-Ethoxybenzenesulfonamide undergoes regioselective bromination at the 4-position using brominating agents like Br₂ or NBS (N-bromosuccinimide) under controlled conditions (e.g., DCM as solvent, 0–25°C) .

- N-Alkylation : The brominated intermediate reacts with 1-phenylethylamine via nucleophilic substitution. Optimization includes using polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to enhance nucleophilicity .

Methodological Tip : Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- ¹H/¹³C NMR : Key signals include the sulfonamide NH (~7.9 ppm, d), ethoxy group (δ ~1.4 ppm for CH₃, δ ~4.1 ppm for OCH₂), and aromatic protons (δ 7.2–7.6 ppm) .

- IR : Confirm sulfonamide S=O stretches (~1370 cm⁻¹ and ~1160 cm⁻¹) and N-H bend (~3260 cm⁻¹) .

- MS : Molecular ion peak at m/z 402–404 ([M+H]⁺) with isotopic patterns confirming bromine .

Q. What biological activities are associated with this sulfonamide, and how are preliminary assays designed?

Sulfonamides often act as enzyme inhibitors by mimicking substrate transition states. For this compound:

- In vitro assays : Test inhibition of carbonic anhydrase or proteases using fluorogenic substrates. IC₅₀ values are determined via dose-response curves .

- Control experiments : Compare with analogs lacking the bromine or ethoxy group to assess SAR .

Advanced Research Questions

Q. How do crystallographic studies resolve conformational ambiguities in this molecule?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL (for refinement) reveals the spatial arrangement of the ethoxy and bromine groups, which influence steric and electronic interactions. Challenges include:

Q. What strategies address low yields in the N-alkylation step?

Low yields (~60% in some protocols ) may arise from steric hindrance or competing side reactions. Solutions include:

- Catalysis : Employ Cu(I) or Pd-based catalysts to accelerate substitution .

- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity .

Q. How does the bromine atom influence reactivity in substitution reactions?

The bromine acts as a leaving group in SNAr (nucleophilic aromatic substitution) but requires activation (e.g., electron-withdrawing ethoxy group at 3-position). For example:

- Amination : React with primary amines (e.g., benzylamine) in DMSO at 80°C to replace Br with NH-R .

- Cross-coupling : Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄ .

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

Discrepancies may arise from poor solubility or metabolic instability. Mitigation strategies:

- Prodrug design : Modify the ethoxy group to ester or amide derivatives for enhanced bioavailability .

- Pharmacokinetic profiling : Use LC-MS/MS to monitor plasma concentrations and metabolite formation .

Q. What computational methods predict binding modes to target enzymes?

Molecular docking (e.g., AutoDock Vina ) with crystal structures of human carbonic anhydrase II (hCA II) reveals:

- Key interactions : Sulfonamide SO₂NH anchors to Zn²⁺ in the active site, while the ethoxy group occupies a hydrophobic pocket .

- Validation : Compare docking scores with experimental IC₅₀ values to refine force field parameters .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.